molecular formula C13H9F2NO3 B3157272 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene CAS No. 847861-84-1

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Cat. No.: B3157272
CAS No.: 847861-84-1
M. Wt: 265.21 g/mol
InChI Key: NOIXWFOGRRGFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with benzyloxy, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene typically involves the nitration of 2-(Benzyloxy)-1,3-difluorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyloxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-1,3-difluorobenzene
  • 2-(Benzyloxy)-1,3-difluoro-5-aminobenzene
  • 2-(Benzyloxy)-1,3-difluoro-5-benzaldehyde

Uniqueness

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (benzyloxy) groups on the same aromatic ring. This combination of substituents imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules .

Properties

IUPAC Name

1,3-difluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXWFOGRRGFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Potassium carbonate (7.8 g, 56.4 mmol) was added to a solution of 1,2,3-trifluoro-5-nitrobenzene (5 g, 28.2 mmol) and benzyl alcohol (3.2 g, 29.6 mmol) in N,N-dimethylformamide (70 mL). The resultant mixture was stirred at RT overnight. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by column chromatography to give 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 71% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J=8.4 Hz, 2H), 7.46-7.37 (m, 5H), 5.39 (s, 2H).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.